- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl TartrateSynthetic Communications, 2008, 38(9), 1365-1374,
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

90365-74-5 structure
Nombre del producto:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Número CAS:90365-74-5
MF:C11H15NO2
Megavatios:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Propiedades químicas y físicas
Nombre e identificación
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- Renchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- Clave inchi: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- Sonrisas: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
Atributos calculados
- Calidad precisa: 193.11000
- Masa isotópica única: 193.110278721g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 0.3
- Carga superficial: 0
- Superficie del Polo topológico: 43.7
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.0945 (rough estimate)
- Punto de fusión: 94-100 °C
- Punto de ebullición: 329.46°C (rough estimate)
- índice de refracción: 1.5041 (estimate)
- PSA: 43.70000
- Logp: 0.16190
- Rotación específica: 33.6 º (c=1.05% in methanol)
- Disolución: Not available
- Actividad óptica: [α]20/D +33.6±3°, c = 1.05% in methanol
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26
- Código F de la marca fuka:10-34
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
- Términos de riesgo:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Datos Aduaneros
- Código HS:29339900
(3S,4S)-1-Benzylpyrrolidine-3,4-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB131067-10 g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol, 97%; . |
90365-74-5 | 97% | 10g |
€409.70 | 2023-05-21 | |
Apollo Scientific | OR322413-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 98+% | 25g |
£402.00 | 2025-02-20 | |
eNovation Chemicals LLC | D508006-1g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 1g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D508006-10g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 10g |
$195 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-1g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 1g |
¥296.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 25g |
¥3816.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ410-20g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 20g |
3781.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D954933-10g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 97% | 10g |
$150 | 2024-06-07 | |
Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95%+ | 5g |
$145 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-250mg |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 250mg |
¥126.0 | 2021-09-04 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Referencia
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanismBeijing Ligong Daxue Xuebao, 2004, 24(10), 917-919,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acidTetrahedron: Asymmetry, 1997, 8(11), 1861-1867,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
Referencia
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobasesTetrahedron, 2007, 63(5), 1243-1253,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline SidearmsMolecular Catalysis, 2022, 524,,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Referencia
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type TransformationOrganic Process Research & Development, 2019, 23(9), 1970-1978,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
Referencia
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 164, 408-422,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referencia
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidineYingyong Huaxue, 2007, 24(2), 223-225,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Referencia
- Novel steroid mimics directed towards the estradiol skeletonTetrahedron Letters, 2005, 46(49), 8521-8524,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
- Total synthesis of (+)-lentiginosine via a key Au catalysisScience China: Chemistry, 2010, 53(1), 113-118,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
Referencia
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidinesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Diborane
Referencia
- Alkylation catalyzed by chiral phase transfer reactionHuaxue Tongbao, 1995, (4), 22-4,
Métodos de producción 13
Condiciones de reacción
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
Referencia
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl SidearmsAsian Journal of Organic Chemistry, 2020, 9(4), 616-621,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid DerivativesSynthetic Communications, 2008, 38(14), 2374-2384,
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- L(+)-Tartaric acid
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Literatura relevante
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) Productos relacionados
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 334503-63-8(<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2,6-dimethyl-phenyl )-acetamide)
- 1806963-80-3(2-Amino-4-bromopyridine-5-methanol)
- 2228698-56-2(methyl 5-(2-sulfanylethyl)furan-2-carboxylate)
- 1807136-54-4(2-(Difluoromethyl)-4-iodo-3-nitropyridine-6-carbonyl chloride)
- 1805325-44-3(3-Amino-6-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 1805417-73-5(3-(Bromomethyl)-4-(difluoromethyl)-5-iodo-2-nitropyridine)
- 1704958-02-0((3R)-3-{(benzyloxy)carbonylamino}-3-(2,4-difluorophenyl)propanoic acid)
- 1806888-95-8(6-Amino-2-(difluoromethyl)-4-nitropyridine-3-acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):202.0/805.0